![molecular formula C16H12N2O2S2 B253113 N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide](/img/structure/B253113.png)
N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been identified as a potential treatment for various types of cancer and autoimmune disorders. This compound has shown promising results in preclinical studies and has been evaluated in clinical trials.
Mécanisme D'action
N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key mediator of B-cell receptor (BCR) signaling, which plays a critical role in the survival and proliferation of B-cells. By inhibiting BTK, N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide disrupts BCR signaling and induces apoptosis (programmed cell death) in B-cells. This mechanism of action has been shown to be effective in preclinical models of B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects:
N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide has demonstrated potent antitumor activity and immunomodulatory effects. It has been shown to inhibit the growth and survival of B-cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide in lab experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic profile, and its ability to induce apoptosis in B-cells. However, the limitations of using N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide in lab experiments include the complexity of its synthesis, the need for expertise in organic chemistry, and the potential for off-target effects.
Orientations Futures
There are several potential future directions for the development of N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide. One direction is the evaluation of N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide in combination with other agents, such as monoclonal antibodies or chemotherapy drugs, for the treatment of B-cell malignancies. Another direction is the evaluation of N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide in other autoimmune disorders, such as multiple sclerosis or type 1 diabetes. Furthermore, the optimization of the synthesis of N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide and the identification of new analogs with improved potency and selectivity could lead to the development of more effective treatments for cancer and autoimmune disorders.
Méthodes De Synthèse
The synthesis of N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide involves several steps, starting with the reaction between 2-aminobenzonitrile and thiophene-2-carboxylic acid to form N-(2-thiophenecarbonyl)-2-aminobenzonitrile. This intermediate is then reacted with 4-aminobenzoyl chloride to yield N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide. The synthesis of N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases. It has shown potent activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In addition, N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide has been evaluated in preclinical models of autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus (SLE).
Propriétés
Nom du produit |
N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide |
|---|---|
Formule moléculaire |
C16H12N2O2S2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H12N2O2S2/c19-15(13-3-1-9-21-13)17-11-5-7-12(8-6-11)18-16(20)14-4-2-10-22-14/h1-10H,(H,17,19)(H,18,20) |
Clé InChI |
MDPSKKPTMJIIKO-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
SMILES canonique |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Solubilité |
0.9 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B253030.png)
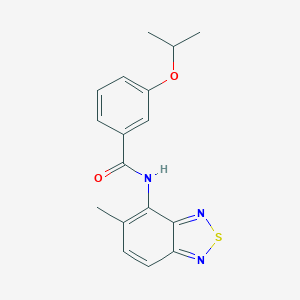
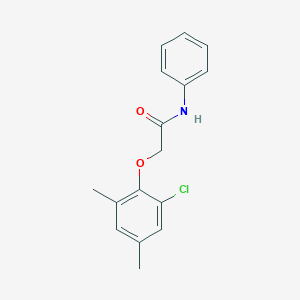
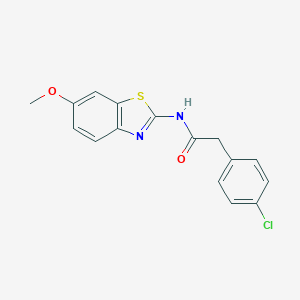
![Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B253037.png)
![4-chloro-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B253039.png)
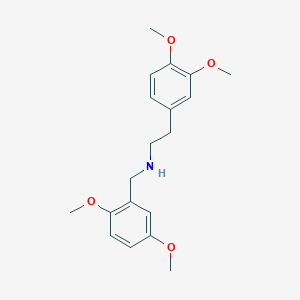
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B253042.png)
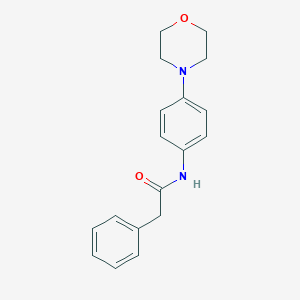
![N-{4-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B253046.png)
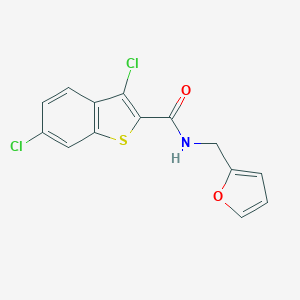
![3,4,5-trimethoxy-N-[(4Z)-4-(6-methyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B253049.png)
![3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B253052.png)
![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B253053.png)